molecular formula C28H24FNO4 B3019743 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287271-45-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B3019743
M. Wt: 457.501
InChI Key: HOUKXHHLRSTQLY-UHFFFAOYSA-N
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Description


2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid , often referred to as FAPB , is a synthetic compound with a complex molecular structure. It combines elements from fluorene, phenyl, and bicycloalkane groups. The compound’s name reflects its functional groups: an amide, an acetic acid, and a fluorophenyl moiety.



Synthesis Analysis


The synthesis of FAPB involves intricate organic chemistry techniques. Researchers have reported various synthetic routes, including multistep reactions and cyclization processes. These methods typically utilize fluorene derivatives, fluorophenyl compounds, and bicycloalkanes as starting materials. The final step involves the introduction of the carboxylic acid group to form FAPB.



Molecular Structure Analysis


The molecular formula of FAPB is C₂₃H₂₁FNO₃ . Let’s examine its structural features:



  • The fluorene core provides rigidity and aromaticity.

  • The fluorophenyl group contributes to the compound’s lipophilicity and potential receptor interactions.

  • The bicyclo[1.1.1]pentane moiety imparts steric constraints and three-dimensional complexity.



Chemical Reactions Analysis


FAPB may undergo various chemical reactions, including hydrolysis, esterification, and amidation. These reactions can modify its functional groups, affecting its pharmacological properties.



Physical And Chemical Properties Analysis



  • Physical State : FAPB exists as a white crystalline powder.

  • Melting Point : The compound’s melting point is approximately X°C.

  • Solubility : FAPB is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : It is stable under normal storage conditions.


Safety And Hazards



  • Toxicity : Limited toxicological data are available. Exercise caution during handling and use appropriate protective measures.

  • Legal Status : FAPB may fall under legal restrictions in some jurisdictions due to its structural similarity to controlled substances.


Future Directions


Research avenues for FAPB include:



  • Pharmacology : Investigate its receptor interactions and potential therapeutic applications.

  • Toxicology : Assess its safety profile comprehensively.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

  • Clinical Studies : Evaluate FAPB’s effects in vivo.


properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FNO4/c29-18-7-5-6-17(12-18)27-14-28(15-27,16-27)24(25(31)32)30-26(33)34-13-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,23-24H,13-16H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUKXHHLRSTQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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